1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorobenzyl group, a thiophenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Introduction of the thiophenyl group: The thiophenyl group can be introduced through a coupling reaction with a thiophene derivative.
Attachment of the chlorobenzyl group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction with a chlorobenzyl halide.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated that it may have potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting enzyme activity: The compound can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways and leading to cell death.
Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to oxidative damage and apoptosis in cells.
Interacting with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-3-(5-(phenyl)-1,3,4-oxadiazol-2-yl)urea: This compound has a phenyl group instead of a thiophenyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methylbenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea: The presence of a methyl group instead of a chlorine atom may influence its physical properties and interactions with molecular targets.
1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,2,4-triazol-2-yl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-3-1-9(2-4-11)7-16-13(20)17-14-19-18-12(21-14)10-5-6-22-8-10/h1-6,8H,7H2,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOSJRZTYSXAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=NN=C(O2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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